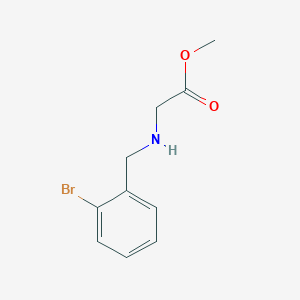
Methyl (2-bromobenzyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2-bromobenzyl)glycinate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a 2-bromobenzyl group
准备方法
Synthetic Routes and Reaction Conditions
Methyl (2-bromobenzyl)glycinate can be synthesized through a multi-step process. One common method involves the alkylation of glycine methyl ester with 2-bromobenzyl bromide. The reaction typically takes place in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like methanol or ethanol. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
化学反应分析
Types of Reactions
Methyl (2-bromobenzyl)glycinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding benzyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The major product is the benzyl derivative.
科学研究应用
Methyl (2-bromobenzyl)glycinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to bioactive molecules with therapeutic properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl (2-bromobenzyl)glycinate involves its interaction with biological molecules through its functional groups. The bromine atom can participate in halogen bonding, while the glycine moiety can interact with enzymes and receptors. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl (2-chlorobenzyl)glycinate
- Methyl (2-fluorobenzyl)glycinate
- Methyl (2-iodobenzyl)glycinate
Uniqueness
Methyl (2-bromobenzyl)glycinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
属性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC 名称 |
methyl 2-[(2-bromophenyl)methylamino]acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)7-12-6-8-4-2-3-5-9(8)11/h2-5,12H,6-7H2,1H3 |
InChI 键 |
ZMBGVIOOMTXNSG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNCC1=CC=CC=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


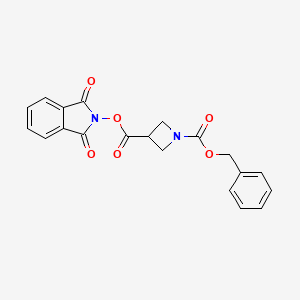


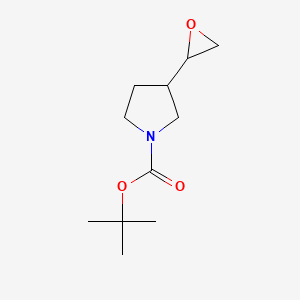
![2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)
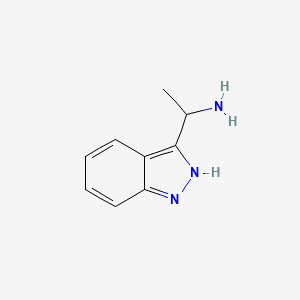
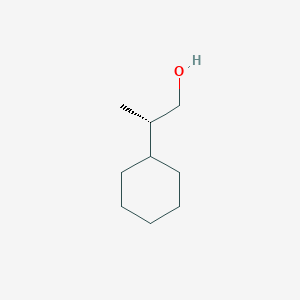
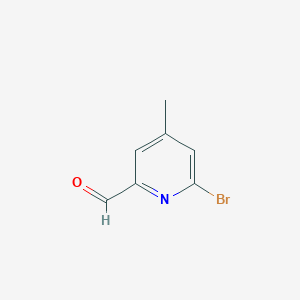
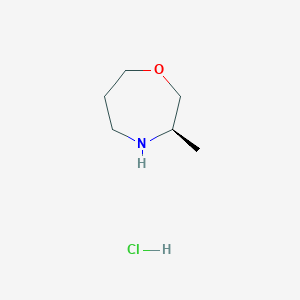
![3-{[(3-Aminophenyl)carbonyl]amino}benzoic acid](/img/structure/B13573620.png)
![1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one](/img/structure/B13573632.png)
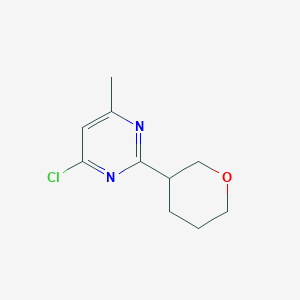

![2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)
